molecular formula C20H16N6O2 B2561143 9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921532-30-1

9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2561143
CAS No.: 921532-30-1
M. Wt: 372.388
InChI Key: SPHLSZURVDQMHC-UHFFFAOYSA-N
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Description

“9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a chemical compound with the molecular formula C20H16N6O2 and a molecular weight of 372.388. It belongs to the class of triazole compounds, which are nitrogenous heterocyclic moieties containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of triazole derivatives, including “this compound”, involves the cyclisation of bis-triazolyl alkanes with various amino acids . This process produces bis-[1, 2, 4-triazolo [3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .


Molecular Structure Analysis

Triazole compounds, such as “this compound”, have a five-membered aromatic azole chain. This chain contains two carbon and three nitrogen atoms, which are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions involving triazole compounds are diverse and depend on the specific compound and conditions. For instance, the cyclisation of bis-triazolyl alkanes with various amino acids can produce bis-[1, 2, 4-triazolo [3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .

Scientific Research Applications

Anti-Angiogenic Activities

The structure-activity relationship study of 1,2,4-triazolo[1,5-a][1,3,5]triazin-5,7-dione and its analogues, including compounds structurally related to 9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, shows that these compounds exhibit varying degrees of inhibitory activity towards thymidine phosphorylase. This enzyme is associated with angiogenesis, suggesting potential applications in cancer therapy by inhibiting tumor growth and metastasis through the modulation of angiogenesis markers like VEGF and MMP-9 in breast cancer cells (Bera et al., 2013).

Antimicrobial and Antibacterial Activity

Compounds containing the triazolo[4,3-e]purine motif have been explored for their antimicrobial properties. A study involving the synthesis of 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine demonstrated the potential of these compounds as antibacterial agents. This suggests a research avenue for developing new antimicrobial drugs leveraging the unique structure of this compound (Govori, 2017).

Anticancer and Anti-HIV-1 Activity

The triazolo[4,3-e]purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities. This includes studies on compounds like 6,8-dimethyl-1,4-dihydro-1,2,4-triazino[4,3-e]purine-7,9(6H, 8H)-diones and 5,7,9-trimethyl-1,2,4-triazolo[4,3-e]purine-6,8(5H, 7H, 9H)-diones, showing considerable activity against specific cancer cell lines and moderate activity against HIV-1. This highlights the potential of this compound and its derivatives for therapeutic applications in cancer and viral infections (Ashour et al., 2012).

Structural Analysis and Material Science

Structural analysis of compounds similar to this compound, such as the investigation of their crystal structures, provides insights into their molecular geometry, which is crucial for designing drugs with improved pharmacological profiles. This knowledge aids in the development of materials with specific properties, potentially leading to applications beyond pharmacology, such as in material science for the creation of new materials with desired electronic or mechanical properties (Yahyazadeh & Daneshmandi, 2013).

Future Directions

Triazole compounds, including “9-benzyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione”, show versatile biological activities and are present as a central structural component in a number of drug classes . This suggests that they have significant potential for future research and development in the field of medicinal chemistry .

Properties

IUPAC Name

5-benzyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2/c1-24-18-15(17(27)21-20(24)28)25(12-13-8-4-2-5-9-13)19-23-22-16(26(18)19)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHLSZURVDQMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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